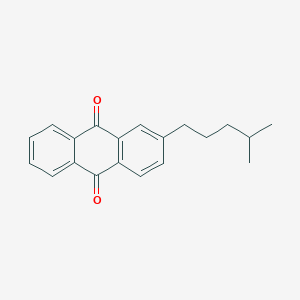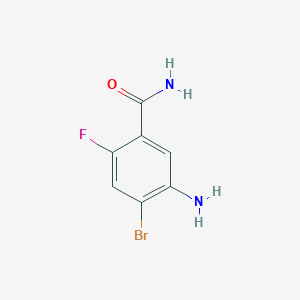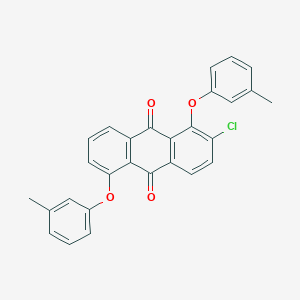
2-Chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione is an anthraquinone derivative. Anthraquinones are a class of naturally occurring compounds known for their diverse biological activities and applications in various fields, including dyes, pigments, and pharmaceuticals . This specific compound features a 9,10-anthraquinone core substituted with chloro and m-tolyloxy groups, which can significantly influence its chemical and physical properties.
Méthodes De Préparation
The synthesis of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method is the Suzuki/Sonogashira cross-coupling reaction, which is widely used for synthesizing anthracene-based derivatives . This reaction involves the coupling of a halogenated anthraquinone with m-tolyloxy groups under specific conditions, such as the presence of a palladium catalyst and a base. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dimethylformamide (DMF).
Analyse Des Réactions Chimiques
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the anthraquinone core to anthracene derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Industry: It is used in the production of dyes and pigments due to its vibrant color properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. In biological systems, anthraquinones can intercalate into DNA, inhibiting the replication and transcription processes. They can also generate reactive oxygen species (ROS), leading to oxidative stress and apoptosis in cancer cells . The specific pathways and targets depend on the structure and functional groups of the compound.
Comparaison Avec Des Composés Similaires
2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione can be compared with other anthraquinone derivatives, such as:
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and use in triplet–triplet annihilation upconversion systems.
1,4-Diaminoanthraquinone: Used in the synthesis of dyes and pigments, with notable biological activities.
Emodin: A naturally occurring anthraquinone with significant anticancer and anti-inflammatory properties.
The uniqueness of 2-Chloro-1,5-bis(m-tolyloxy)anthracene-9,10-dione lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Propriétés
Numéro CAS |
61601-43-2 |
|---|---|
Formule moléculaire |
C28H19ClO4 |
Poids moléculaire |
454.9 g/mol |
Nom IUPAC |
2-chloro-1,5-bis(3-methylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C28H19ClO4/c1-16-6-3-8-18(14-16)32-23-11-5-10-20-24(23)26(30)21-12-13-22(29)28(25(21)27(20)31)33-19-9-4-7-17(2)15-19/h3-15H,1-2H3 |
Clé InChI |
NGQKNINSVOPTMH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OC2=CC=CC3=C2C(=O)C4=C(C3=O)C(=C(C=C4)Cl)OC5=CC=CC(=C5)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


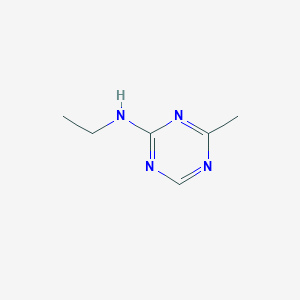
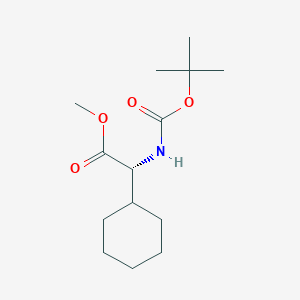
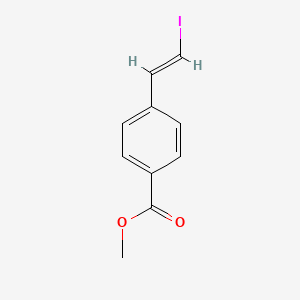
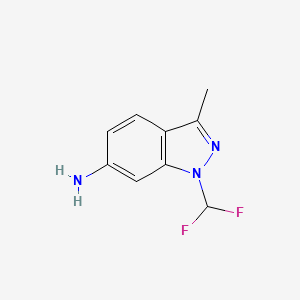
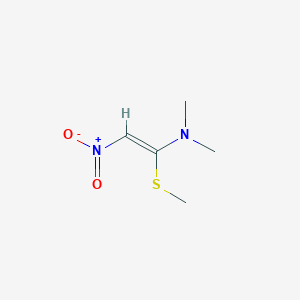


![(3S,4AS,6aR,11aS,11bS)-methyl 3-hydroxy-10,11b-dimethyl-2,3,4,4a,5,6,6a,11,11a,11b-decahydro-1H-benzo[a]fluorene-9-carboxylate](/img/structure/B13137606.png)
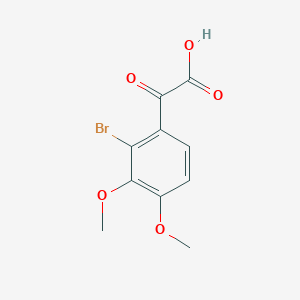
![Carbamicacid,N-[(3R,4R)-4-methyl-1-(phenylmethyl)-3-piperidinyl]-,1,1-dimethylethylester,rel-](/img/structure/B13137613.png)

